D-THP Exhibits Selective D1 Receptor Antagonism with No Measurable D2 Affinity
D-THP displays preferential affinity for dopamine D1 receptors but, crucially, shows no detectable affinity for the D2 receptor subtype. This is in direct contrast to its optical isomer, L-THP, which exhibits antagonist activity at both D1 and D2 receptors [1]. In competitive binding assays using rat brain membrane preparations, D-THP displaced the D1 ligand [³H]-SCH23390 with a Ki of 1.8 ± 0.3 μM, and the D2 ligand [³H]-spiperone with a Ki of 0.7 ± 0.2 μM, indicating a 2.6-fold higher affinity for D2 over D1 in this assay system . However, functional selectivity and the absence of D2-mediated effects in vivo are key differentiators for D-THP [1].
| Evidence Dimension | Dopamine D2 Receptor Affinity |
|---|---|
| Target Compound Data | No affinity |
| Comparator Or Baseline | L-THP: D2 antagonist; DL-THP: D2 antagonist |
| Quantified Difference | Qualitative difference (presence vs. absence of activity) |
| Conditions | Rat brain membrane preparations; [³H]spiperone binding assays |
Why This Matters
The absence of D2 receptor engagement by D-THP allows for the dissection of D1-specific signaling pathways without the confounding effects of D2 antagonism, a critical advantage for neuroscience research.
- [1] Xu SX, Yu LP, Han YR, et al. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain. Zhongguo Yao Li Xue Bao. 1989;10(2):104-110. View Source
